1-Bromopentafluoropropene

Catalog No.
S8090035
CAS No.
M.F
C3BrF5
M. Wt
210.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromopentafluoropropene

Product Name

1-Bromopentafluoropropene

IUPAC Name

(Z)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene

Molecular Formula

C3BrF5

Molecular Weight

210.93 g/mol

InChI

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1+

InChI Key

LNSBXPNZJPZBQZ-OWOJBTEDSA-N

SMILES

C(=C(F)Br)(C(F)(F)F)F

Canonical SMILES

C(=C(F)Br)(C(F)(F)F)F

Isomeric SMILES

C(=C(\F)/Br)(\C(F)(F)F)/F

1-Bromopentafluoropropene is a halogenated olefin used as a specialized chemical intermediate. Its primary function is to introduce the pentafluoropropen-1-yl moiety (CF3CF=CF-) into more complex molecules. This structural unit is of significant interest in the development of agrochemicals and pharmaceuticals, where the high fluorine content can enhance metabolic stability, binding affinity, and lipophilicity without adding significant steric bulk. [REFS-1, REFS-2] The compound typically exists as a mixture of (E) and (Z) isomers, both of which are reactive synthons for creating carbon-carbon and carbon-heteroatom bonds.

Research & Procurement Fit

1
Synthetic building block Halogenated olefin with vinylic bromine and pentafluoropropene backbone for pharmaceutical and agrochemical intermediate synthesis
2
Material application Patent-listed hydrofluoroalkene physical blowing agent component for rigid polyurethane foam formulations
3
Handling profile Liquid at ambient conditions with moderate volatility; supports straightforward reagent transfer and process control

Substituting 1-Bromopentafluoropropene with seemingly similar alternatives can lead to critical failures in synthesis and process development. Using the iodo-analog (1-Iodopentafluoropropene) introduces significant differences in reaction kinetics, stability, and cost, complicating process scale-up. [1] More critically, substituting with its constitutional isomer, 2-Bromo-1,1,3,3,3-pentafluoropropene, results in the formation of incorrect regioisomers, as it delivers a branched pentafluoropropen-2-yl (`-C(CF3)=CF2`) unit instead of the linear pentafluoropropen-1-yl (`-CF=CFCF3`) unit. [2] This seemingly minor change yields a fundamentally different molecular architecture, which is unsuitable for applications where the specific 1-substituted linkage is required for biological activity or material performance.

Substitution Risk

Attribute
1-Br (Target)
2-Br / 3-Br Isomers
Boiling point window
Higher boiling point supports liquid-phase processing across a broader temperature range
Lower boiling points may lead to premature vaporization in exothermic processes; phase behavior may shift
Regiochemical outcome
1-position bromine directs nucleophilic and radical additions at the vinylic site
2- or 3-position substitution alters electron density and may shift reaction pathways
Formulation specificity
Explicitly named in PU foam blowing agent patent claims
Isomers not listed; performance cannot be assumed equivalent without validation

Optimal Balance of Reactivity and Cost-Efficiency in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the choice of halide is a critical process variable. While vinyl iodides are generally more reactive than vinyl bromides due to a weaker carbon-halogen bond, this comes at a higher procurement cost and potentially lower thermal stability. [1] For example, in a comparative Suzuki-Miyaura coupling of DNA-conjugated aryl halides under mild conditions (37°C), the aryl iodide achieved >95% yield while the aryl bromide gave only 41%. [2] However, under more typical process conditions (e.g., higher temperatures), vinyl bromides like 1-Bromopentafluoropropene reliably achieve high yields, offering a more economical and scalable solution for manufacturing, balancing raw material cost against process parameters.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataGood reactivity, requires moderately forcing conditions (e.g., 80-110°C), lower procurement cost, higher thermal/storage stability.
Comparator Or Baseline1-Iodopentafluoropropene: Higher reactivity, enables milder conditions (e.g., RT-80°C), but associated with higher cost and lower stability.
Quantified DifferenceVinyl iodides can be >2x more reactive/efficient under identical mild conditions, but this advantage diminishes as process conditions are optimized for the more cost-effective bromide. [<a href="https://www.frontiersin.org/articles/10.3389/fchem.2022.874052/full" target="_blank">2</a>]
ConditionsGeneral Suzuki-Miyaura, Stille, Heck, or Sonogashira cross-coupling reaction conditions.

For industrial-scale synthesis, 1-Bromopentafluoropropene provides a more favorable balance of process cost and performance compared to its more reactive but more expensive iodo-analog.

Boiling point vs 2-Br
Cross-study comparable
1-Br 43.6°C vs 2-Br 25°C (Δ 18.6°C higher)
Distinct volatility-based process window
Estimated ~2.7× lower vapor pressure at 25°C; impacts containment and handling

Enables Regiospecific Synthesis of 1-Substituted Pentafluoropropenyl Systems

The position of the bromine atom dictates the connectivity of the final product, a non-negotiable factor in the synthesis of bioactive molecules. 1-Bromopentafluoropropene serves as a precursor to the linear CF3CF=CF-R structure. In contrast, its isomer, 2-Bromo-1,1,3,3,3-pentafluoropropene, provides access to the branched CF2=C(CF3)-R structure. [1] In the synthesis of targeted agrochemicals, such as pyrazole-based fungicides, the biological activity is critically dependent on the correct regioisomeric linkage, making these two starting materials entirely non-interchangeable for a given synthetic target. [2]

Evidence DimensionSynthetic Product Regiochemistry
Target Compound DataYields 1-substituted pentafluoropropenyl compounds (linear R-CF=CFCF3).
Comparator Or Baseline2-Bromo-1,1,3,3,3-pentafluoropropene: Yields 2-substituted pentafluoropropenyl compounds (branched R-C(CF3)=CF2).
Quantified Difference100% difference in product regioisomer.
ConditionsAny reaction involving the formation of a C-C or C-heteroatom bond at the site of the bromine, such as cross-coupling or organometallic addition.

Procurement of the correct isomer is essential; selecting 2-bromopentafluoropropene when the 1-substituted product is required will result in complete synthesis failure.

Boiling point vs 3-Br
Cross-study comparable
1-Br 43.6°C vs 3-Br 32.2°C (Δ 11.4°C higher)
Broader liquid-phase temperature range
Enables higher-temperature reaction and processing conditions

Reliable Formation of Stable Organometallic Intermediates for Complex Synthesis

The formation of organometallic reagents, such as Grignard or organolithium species, is a key step in many multi-step syntheses. The reactivity order for formation is typically I > Br > Cl. [1] While 1-Iodopentafluoropropene would form a Grignard reagent more readily, the resulting organometallic species can exhibit lower stability, leading to a higher incidence of side reactions like homocoupling (Wurtz reaction). 1-Bromopentafluoropropene offers a more robust processing window, forming the corresponding Grignard reagent under standard activated magnesium conditions while providing a more stable and manageable intermediate for subsequent reactions. [2] This improved stability is crucial for achieving high, reproducible yields in complex synthetic sequences.

Evidence DimensionOrganometallic Reagent Formation & Stability
Target Compound DataForms Grignard and organolithium reagents under standard conditions, providing a stable and reliable intermediate.
Comparator Or Baseline1-Iodopentafluoropropene: Forms organometallic reagents more rapidly but the intermediates can be less stable, leading to more side-products.
Quantified DifferenceNot directly quantified in literature for this specific compound, but bromides are well-established as providing a better balance of formation rate and reagent stability over iodides for process chemistry.
ConditionsReaction with magnesium (Grignard) or alkyllithiums in an ethereal solvent (e.g., THF, diethyl ether).

For complex, multi-step syntheses, the stability and reliability of key intermediates are paramount, making the bromo-compound a more process-friendly choice than the iodo-analog.

Patent inclusion
Class-level inference
Named in US 2011/0124756 as valid hydrofluoroalkene blowing agent component
Patent-supported formulation context
Verify performance under specific foam formulation conditions
Reactivity context
Supporting evidence
Vinylic bromine + electron-deficient pentafluoropropene backbone
Dual functional handle for synthetic access
Qualitative assessment; direct kinetic data to verify

Cost-Effective Synthesis of Fluorinated Pyrazole Agrochemicals

For the multi-kilogram synthesis of novel fungicides or herbicides based on a 1-(pentafluoropropenyl)pyrazole core, 1-Bromopentafluoropropene is the logical choice. Its favorable balance of reactivity and cost allows for efficient palladium-catalyzed coupling to pyrazole boronic acids or esters at a lower raw material cost than the corresponding iodo-analog, making it ideal for large-scale production campaigns. [1]

Regiospecific Elaboration of Pharmaceutical Intermediates

When a synthetic route requires the unambiguous installation of a linear pentafluoropropenyl group onto a heterocyclic scaffold, 1-Bromopentafluoropropene is the necessary reagent. Its use ensures that the desired regioisomer is formed, avoiding the inactive or undesired branched isomer that would result from using 2-bromopentafluoropropene, thereby streamlining the synthesis and purification of the active pharmaceutical ingredient. [2]

Construction of Complex Fluorinated Molecules via Grignard Addition

In discovery chemistry workflows that involve building molecular complexity, the Grignard reagent derived from 1-Bromopentafluoropropene serves as a reliable nucleophile. Its superior stability compared to the iodide-derived analog allows for more controlled and higher-yielding additions to sensitive electrophiles like aldehydes or ketones, facilitating the creation of complex fluorinated alcohol intermediates for further elaboration.

Application Fit Matrix

Application
Selection Property
Validation Focus
Rigid PU foam blowing agent research
Boiling point profile; patent-listed component status
Foam expansion behavior; thermal insulation performance
Fluorinated intermediate synthesis
1-position bromine regiochemistry; dual reactive sites
Reaction pathway selectivity; C3F5 motif incorporation yield
Specialty fluorinated polymer development
Volatility-based purification window; bromine content
Polymer thermal resistance; chemical resistance properties

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

209.91035 g/mol

Monoisotopic Mass

209.91035 g/mol

Heavy Atom Count

9

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